(2,5-Bis(trifluoromethoxy)phenyl)hydrazine
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Overview
Description
(2,5-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H6F6N2O2 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,5-difluoromethoxybenzene with hydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2,5-Bis(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of (2,5-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific proteins in cell membranes, triggering various biochemical and physiological processes. The compound may also interact with certain hormones, leading to the activation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: This compound shares structural similarities and is used in similar applications.
1-[2,5-Bis(trifluoromethyl)phenyl]hydrazine hydrochloride: Another related compound with comparable chemical properties.
Uniqueness
(2,5-Bis(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific chemical reactions and research applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and properties enable its use in diverse applications, from chemical synthesis to biological research. Further studies are needed to fully understand its mechanism of action and explore its potential in new areas.
Properties
Molecular Formula |
C8H6F6N2O2 |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
[2,5-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-1-2-6(5(3-4)16-15)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
BZMIAONSVDCDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)NN)OC(F)(F)F |
Origin of Product |
United States |
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